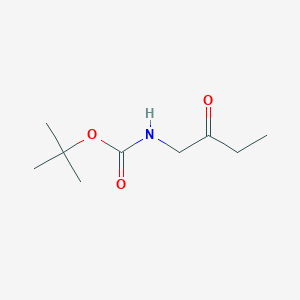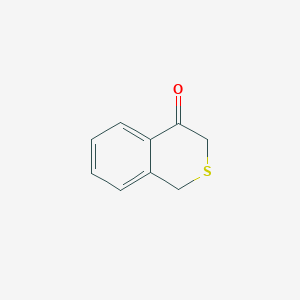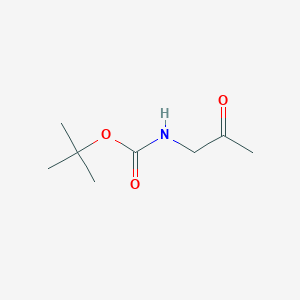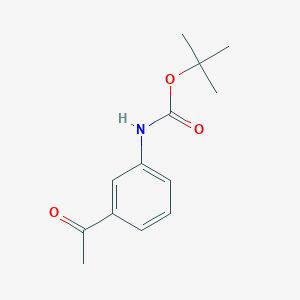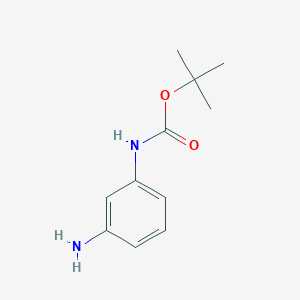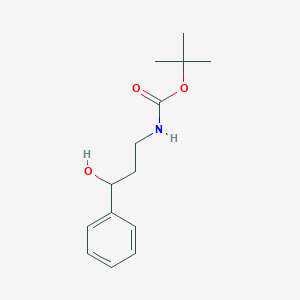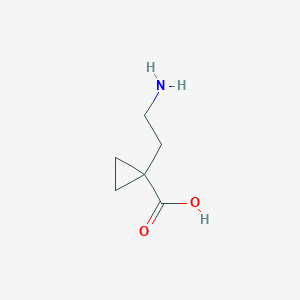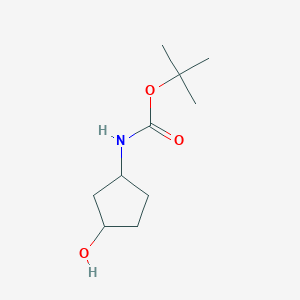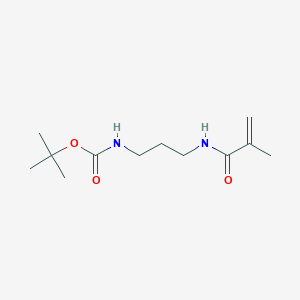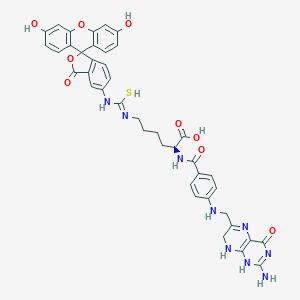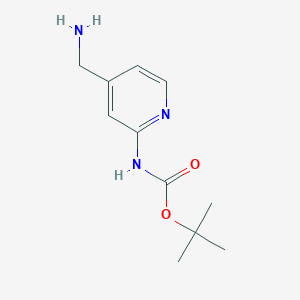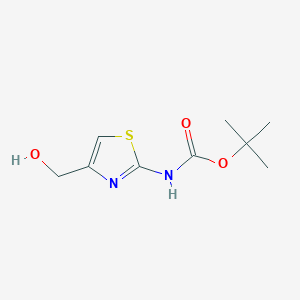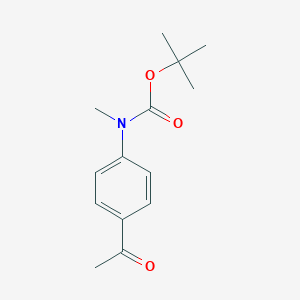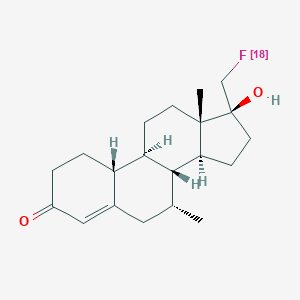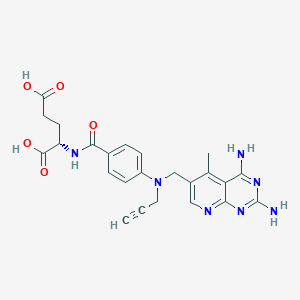
10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid is a synthetic compound that has been developed as a potential anticancer agent. This analog is structurally similar to folic acid, which is an essential vitamin for the human body. However, the 10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid has been modified to specifically target cancer cells.
Mécanisme D'action
The 10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid works by inhibiting an enzyme called dihydrofolate reductase (DHFR), which is required for the synthesis of DNA. Cancer cells require high levels of DHFR to support their rapid growth and proliferation. By inhibiting DHFR, the 10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid can effectively block the synthesis of DNA in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
The 10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using the 10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid in lab experiments is its high selectivity for cancer cells. This means that it can effectively target cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for research on the 10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid. One potential direction is to investigate its use in combination with other anticancer agents, to determine if it can enhance their effectiveness. Another direction is to explore its potential use in other diseases, such as autoimmune disorders. Finally, further studies are needed to optimize the synthesis of this compound, to improve its solubility and overall effectiveness.
Méthodes De Synthèse
The synthesis of the 10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid involves several steps. The precursor molecule, 5-methyl-5-deazaaminopterin, is first synthesized using a chemical reaction. This molecule is then modified by adding a propargyl group to it, which is done through a series of chemical reactions. The final product is then purified using chromatography techniques.
Applications De Recherche Scientifique
The 10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound is highly effective in inhibiting the growth of cancer cells. It has also been shown to be selective in targeting cancer cells, while leaving normal cells unaffected.
Propriétés
Numéro CAS |
135423-85-7 |
|---|---|
Nom du produit |
10-Propargyl-5-methyl-5-deazaaminopterin analog of folic acid |
Formule moléculaire |
C24H25N7O5 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H25N7O5/c1-3-10-31(12-15-11-27-21-19(13(15)2)20(25)29-24(26)30-21)16-6-4-14(5-7-16)22(34)28-17(23(35)36)8-9-18(32)33/h1,4-7,11,17H,8-10,12H2,2H3,(H,28,34)(H,32,33)(H,35,36)(H4,25,26,27,29,30)/t17-/m0/s1 |
Clé InChI |
NXZWILPVWKKBOG-KRWDZBQOSA-N |
SMILES isomérique |
CC1=C2C(=NC(=NC2=NC=C1CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)N |
SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)N)N |
SMILES canonique |
CC1=C2C(=NC(=NC2=NC=C1CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)N)N |
Autres numéros CAS |
135423-85-7 |
Synonymes |
10-PMDAP 10-propargyl-5-methyl-5-deazaaminopterin analog of folic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



